molecular formula C15H15BrN2O3S B2710930 N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide CAS No. 1004373-42-5

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide

Katalognummer B2710930
CAS-Nummer: 1004373-42-5
Molekulargewicht: 383.26
InChI-Schlüssel: MKJMVUHIAICSOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown potential in the treatment of autoimmune diseases. It was first synthesized by Bristol-Myers Squibb and has been the subject of several scientific studies since its discovery.

Wirkmechanismus

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide works by selectively inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 plays a key role in the signaling pathways that regulate the immune response, and its inhibition can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to improve joint function and reduce the severity of symptoms in patients with rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide is its selectivity for TYK2, which minimizes off-target effects. However, its efficacy may be limited by the development of resistance, as well as the potential for adverse effects on the immune system.

Zukünftige Richtungen

Future research on N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide could focus on optimizing its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for the treatment of autoimmune diseases. Finally, research could explore the potential of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide in the treatment of other diseases, such as cancer, where the immune system plays a critical role.

Synthesemethoden

The synthesis of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide involves several steps, including the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid, followed by the addition of acetic anhydride and purification through column chromatography. The final product is a white crystalline powder.

Wissenschaftliche Forschungsanwendungen

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It has been shown to inhibit the activity of a specific enzyme, TYK2, which is involved in the immune response. By inhibiting this enzyme, N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide can reduce inflammation and prevent damage to tissues and organs.

Eigenschaften

IUPAC Name

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMVUHIAICSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.